2-fluoro-6-methyl-3-nitrophenol
Description
2-Fluoro-6-methyl-3-nitrophenol (C₇H₆FNO₃) is a substituted phenol derivative featuring a fluorine atom at position 2, a methyl group at position 6, and a nitro group at position 3. The compound’s structure combines electron-withdrawing (nitro and fluorine) and electron-donating (methyl) substituents, creating a unique electronic environment. This balance influences its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
CAS No. |
1805068-57-8 |
|---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-fluoro-6-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
KFAZLBABZSSUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methyl-3-nitrophenol typically involves several steps starting from o-methylphenol. The process includes:
Nitration Reaction: o-methylphenol undergoes nitration to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination Reaction: The 2-chloro-3-nitrotoluene is fluorinated to form 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and cost-effectiveness by using readily available raw materials and efficient reaction conditions .
Chemical Reactions Analysis
2-fluoro-6-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-fluoro-6-methyl-3-nitrophenol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-fluoro-6-methyl-3-nitrophenol and its analogs:
*Calculated based on atomic masses.
Key Observations:
Substituent Effects on Acidity: The nitro group at position 3 in this compound enhances acidity via resonance and inductive effects. However, the methyl group at position 6 slightly counteracts this by donating electrons through hyperconjugation . In contrast, 4-nitro-3-trifluoromethylphenol exhibits significantly higher acidity due to the combined electron-withdrawing effects of CF₃ and the nitro group at position 4 .
Positional Effects of Nitro Groups: In 2-fluoro-6-nitrophenol, the nitro group at position 6 stabilizes the phenoxide ion through resonance, leading to higher acidity compared to the target compound .
Biological Activity
2-Fluoro-6-methyl-3-nitrophenol (CAS No. 222958-31-8) is a derivative of nitrophenol, characterized by the presence of a fluorine atom and a methyl group on its aromatic ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H6FNO3 |
| Molecular Weight | 175.13 g/mol |
| CAS Number | 222958-31-8 |
| Purity | ≥95% |
The biological activity of this compound is attributed to its structural features, particularly the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound may act as an electrophile, engaging with nucleophiles in biological systems, which can modulate enzyme activities or disrupt cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers tested various nitrophenol derivatives, including this compound. The results indicated that this compound had comparable activity to standard antibiotics against resistant strains of bacteria .
- Inflammation Model : An animal model study investigated the effects of this compound on induced paw edema in rats. The compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 16 - 64 | Significant |
| 2-Nitrophenol | 32 - 128 | Moderate |
| 4-Nitrophenol | 64 - 256 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
